1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and an ethan-1-ol group.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as tubulin and carbonic anhydrase-II . These proteins play crucial roles in cellular functions such as cell division and pH regulation, respectively.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may form hydrogen bonds and hydrophobic interactions with its target proteins . These interactions can alter the conformation and function of the target proteins, leading to changes in cellular processes.
Pharmacokinetics
Its predicted properties include a boiling point of 3837±520 °C, a density of 135±01 g/cm3, and a pKa of 1308±020 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethanal or 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethanoic acid .
Scientific Research Applications
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the triazole and ethan-1-ol groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar in containing a trifluoromethyl group and a phenyl ring, but with a different functional group arrangement.
Uniqueness
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the combination of the trifluoromethyl group, triazole ring, and ethan-1-ol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYXYCETHMVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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